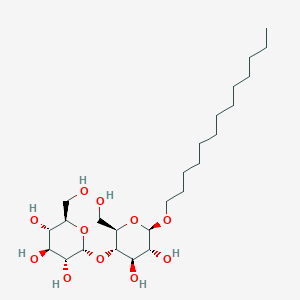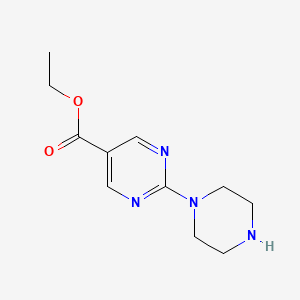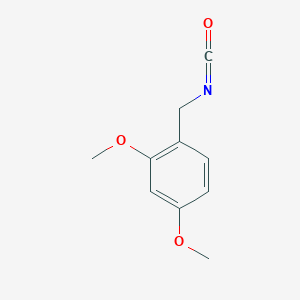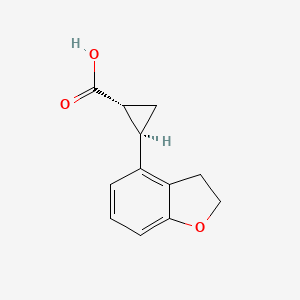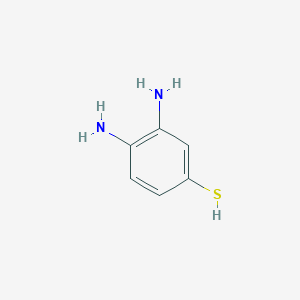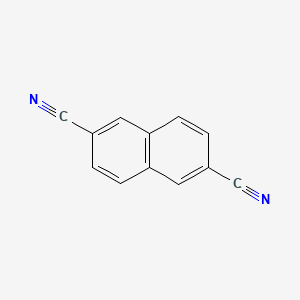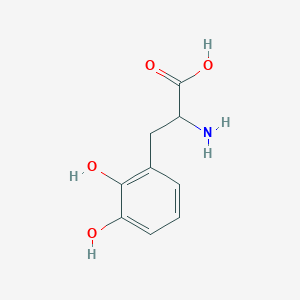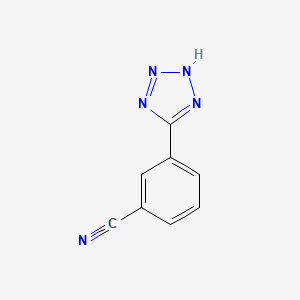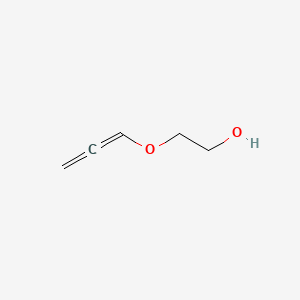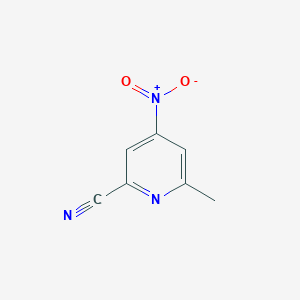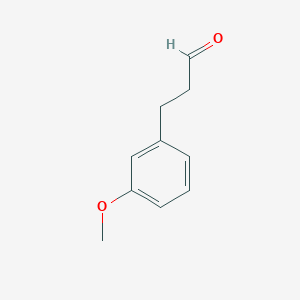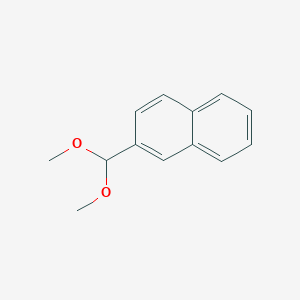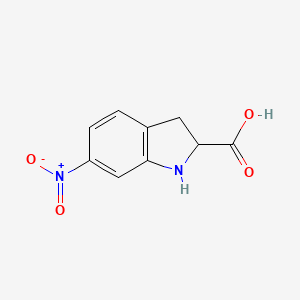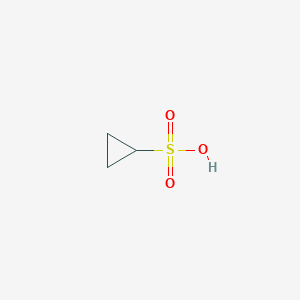
Cyclopropanesulfonic Acid
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Biological Buffering
Cyclopropanesulfonic acid and its derivatives have been studied for their use in biological buffering. A study on 3-cyclohexylaminopropane-1-sulfonic acid (CAPS) highlights its zwitterionic nature and ability to form hydrogen-bonded dimers, making it useful in biological applications (Butcher & Deschamps, 2006).
2. Organic Synthesis
Cyclopropanesulfonic acid derivatives are used in various organic synthesis reactions. For example, the synthesis of γ-benzopyranone involves cyclization of o-alkynoylphenols, with trifluoromethanesulfonic acid as a catalyst (Yoshida, Fujino & Doi, 2011). Additionally, donor-acceptor cyclopropanes can undergo (3 + 2)-annulation with ynamides to form cyclopentene sulfonamides (Mackay, Fıstıkçı, Carris & Johnson, 2014).
3. Catalysis in Chemical Reactions
Trifluoromethanesulfonic acid, a cyclopropanesulfonic acid derivative, has been identified as an excellent catalyst for inducing cyclisation reactions in organic chemistry. For instance, it catalyzes the formation of pyrrolidines from homoallylic sulfonamides (Haskins & Knight, 2002). Chlorosulfonic acid, another derivative, is effective for electrophilic olefin cyclizations (Linares-Palomino, Salido, Altarejos & Sánchez, 2003).
4. Medicinal Chemistry
In medicinal chemistry, cyclopropanesulfonic acid derivatives are valuable for designing drug compounds. They provide important design elements for the creation of cyclopropane-containing lead-like compounds, fragments, and building blocks (Chawner, Cases-Thomas & Bull, 2017).
5. Innovative Chemical Syntheses
Cyclopropanesulfonic acid derivatives are used in novel syntheses, such as the creation of 1-alkynyl cyclopropylamines (Liu, An, Jiang & Chen, 2008) and N-allylated compounds using cyclopropyldiphenylsulfonium salts (Ma, Tian, Zheng & Zhang, 2022).
Safety And Hazards
Zukünftige Richtungen
Let’s delve into each of these aspects:
Eigenschaften
IUPAC Name |
cyclopropanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBAYKGXREKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439501 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfonic Acid | |
CAS RN |
21297-68-7 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

